molecular formula C68H58ClN10O13P B12719949 Einecs 280-203-0 CAS No. 83161-04-0

Einecs 280-203-0

Cat. No.: B12719949
CAS No.: 83161-04-0
M. Wt: 1289.7 g/mol
InChI Key: WUAXWPINFWQZOW-UCPBPVMDSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns unique identifiers to chemicals marketed in the EU prior to 1981. EINECS entries generally include organic and inorganic compounds, metal salts, and derivatives, as outlined in the EINECS Master Inventory . Regulatory and safety information for these compounds is typically governed by agencies like the European Chemicals Agency (ECHA) .

Properties

CAS No.

83161-04-0

Molecular Formula

C68H58ClN10O13P

Molecular Weight

1289.7 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] benzoate

InChI

InChI=1S/C68H58ClN10O13P/c1-84-50-29-23-47(24-30-50)68(46-21-13-6-14-22-46,48-25-31-51(85-2)32-26-48)86-37-55-54(36-58(88-55)79-42-75-60-62(71-40-73-64(60)79)77-66(81)44-17-9-4-10-18-44)92-93(83,91-52-33-27-49(69)28-34-52)87-38-56-53(90-67(82)45-19-11-5-12-20-45)35-57(89-56)78-41-74-59-61(70-39-72-63(59)78)76-65(80)43-15-7-3-8-16-43/h3-34,39-42,53-58H,35-38H2,1-2H3,(H,70,72,76,80)(H,71,73,77,81)/t53-,54-,55+,56+,57+,58+,93?/m0/s1

InChI Key

WUAXWPINFWQZOW-UCPBPVMDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Chemical Reactions Analysis

General Principles of Chemical Reactions

Chemical reactions involve the transformation of one or more substances into new substances. These reactions can be classified into several types, including:

  • Precipitation Reactions : These involve the formation of a solid product from dissolved substances. An example is the reaction between potassium iodide and lead nitrate to form lead iodide .

  • Acid-Base Reactions : These involve the transfer of protons (H+ ions) between substances. An example is the neutralization of hydrochloric acid by sodium hydroxide .

  • Oxidation-Reduction (Redox) Reactions : These involve the transfer of electrons between substances. An example is the combustion of ethylene with oxygen .

Chemical Reaction Analysis

To analyze chemical reactions, it is essential to understand the reactants, products, and conditions under which the reaction occurs. This includes:

  • Balancing Equations : Ensuring that the number of atoms of each element is the same on both the reactant and product sides of the equation .

  • Reaction Conditions : Factors such as temperature, pressure, and catalysts can influence the rate and outcome of a reaction .

Data Tables and Research Findings

For specific compounds like those listed in EINECS, detailed reaction data might include:

Reaction Type Reactants Products Conditions
PrecipitationKI(aq) + Pb(NO3)2(aq)PbI2(s) + 2KNO3(aq)Room temperature, aqueous solution
Acid-BaseHCl(aq) + NaOH(aq)NaCl(aq) + H2O(l)Room temperature, aqueous solution
RedoxC2H4(g) + O2(g)CO2(g) + H2O(l)High temperature, presence of catalyst

Future Research Directions

Future research should focus on identifying the specific compound associated with EINECS 280-203-0 and then conducting a thorough analysis of its chemical reactions, including conditions and outcomes. This could involve experimental studies or computational modeling to predict reaction pathways and optimize conditions for desired products . Additionally, ensuring compliance with regulations such as REACH is important for the safe handling and use of chemical substances in the European Union .

Scientific Research Applications

Einecs 280-203-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a precursor in drug synthesis. In industry, this compound is utilized in the production of various chemical products and materials .

Comparison with Similar Compounds

Structural and Functional Similarities

Similar EINECS compounds often share:

  • Functional groups (e.g., hydroxyl, carboxyl, or halide groups).
  • Molecular complexity (e.g., aromatic rings, alkyl chains).
  • Metal coordination (for inorganic salts).

For example, Einecs 278-853-5 is compared to compounds like Einecs 278-621-3 and Einecs 286-832-7, which differ in molecular structure and target interactions . Similarly, Einecs 276-180-1 is contrasted with Bismuth tetroxide (Einecs 234-985-5) and Mercurous oxide (Einecs 239-934-0), highlighting differences in redox properties and industrial applications .

Reactivity and Stability

Comparative studies often focus on:

  • Thermodynamic stability : Melting points, boiling points, and decomposition temperatures.
  • Reactivity : Susceptibility to oxidation, hydrolysis, or photodegradation.
  • Catalytic activity : Use in organic synthesis or industrial processes.

For instance, Einecs 260-803-9 is distinguished from Einecs 203-770-8 due to its unique catalytic roles in esterification reactions .

Research Findings and Challenges

Gaps in Existing Data

The provided evidence lacks direct studies on this compound. However, methodologies from related compounds suggest:

  • Read-Across Structure-Activity Relationships (RASAR) can predict toxicity or reactivity using analogs .
  • Systematic literature reviews are critical for identifying physicochemical properties and safety data .

Hypothetical Data Table for this compound

Property Hypothetical Value Comparison Compound (Einecs 285-870-1)
Molecular weight ~250 g/mol 280 g/mol
Melting point 150–160°C 145°C
Solubility in water Insoluble Partially soluble
Primary application Catalysis or polymer synthesis Organic synthesis

Note: Values are illustrative due to absent experimental data.

Recommendations for Future Research

Database Consultation : Prioritize ECHA, PubChem, and IUPAC sources for verified data .

Experimental Reproducibility : Follow ACS guidelines for reporting synthesis and characterization .

Regulatory Compliance : Cross-reference REACH and CLP regulations for safety assessments .

Q & A

Q. What ethical and technical considerations apply when sharing datasets on this compound?

  • Methodological Answer :
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Figshare with CC-BY licenses.
  • Anonymize sensitive data (e.g., proprietary synthesis routes) and provide metadata templates detailing experimental conditions .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference raw data with published studies using tools like ChemSpider or PubChem. Discrepancies may arise from instrumental sensitivity or environmental factors .
  • Error Analysis : Quantify uncertainties using guidelines from the Guide to the Expression of Uncertainty in Measurement (GUM). Report confidence intervals for kinetic or thermodynamic data .
  • Reproducibility : Share step-by-step protocols via protocols.io and include video demonstrations of complex techniques (e.g., crystallization) .

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